Product packaging for 2-(Pyren-1-YL)-1,3,5-triazine(Cat. No.:CAS No. 869305-40-8)

2-(Pyren-1-YL)-1,3,5-triazine

Cat. No.: B12533031
CAS No.: 869305-40-8
M. Wt: 281.3 g/mol
InChI Key: YEDLAWBSVOPHGD-UHFFFAOYSA-N
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Description

2-(Pyren-1-YL)-1,3,5-triazine is a sophisticated molecular building block that integrates a planar, electron-rich pyrene moiety with a symmetric 1,3,5-triazine ring, an electron-deficient heterocycle . This unique electron donor-acceptor structure makes it a compound of significant interest in materials science research, particularly in the development of novel organic electronic materials and supramolecular systems. Its primary research value lies in its ability to facilitate π-π stacking and charge-transfer interactions, which are fundamental for creating materials with tailored electronic properties. Researchers utilize this compound as a key precursor in the synthesis of more complex functional molecules. For instance, triazine derivatives bearing pyrene and other conjugated units have been specifically described as valuable pigment-derived compounds for use in advanced pigment microparticle dispersions and photo-curable compositions, which are critical components in the manufacture of high-performance color filters for electronic displays . This compound is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H11N3 B12533031 2-(Pyren-1-YL)-1,3,5-triazine CAS No. 869305-40-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

869305-40-8

Molecular Formula

C19H11N3

Molecular Weight

281.3 g/mol

IUPAC Name

2-pyren-1-yl-1,3,5-triazine

InChI

InChI=1S/C19H11N3/c1-2-12-4-5-14-7-9-16(19-21-10-20-11-22-19)15-8-6-13(3-1)17(12)18(14)15/h1-11H

InChI Key

YEDLAWBSVOPHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC=NC=N5

Origin of Product

United States

Synthetic Methodologies and Structural Elucidation of 2 Pyren 1 Yl 1,3,5 Triazine and Its Analogues

Strategies for Covalent Integration of Pyrene (B120774) and 1,3,5-Triazine (B166579) Units

Several synthetic strategies have been developed to covalently link pyrene and 1,3,5-triazine units, each offering distinct advantages in terms of efficiency, regioselectivity, and access to diverse molecular architectures.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds between pyrene and triazine scaffolds. uky.edursc.orgnih.gov This method typically involves the reaction of a pyrene-boronic acid or ester with a halogenated triazine derivative, or vice versa, in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net For instance, pyrene- and 1,3,5-triazine-based conjugated microporous polymers have been synthesized via Suzuki-Miyaura polymerization. rsc.org The versatility of this approach allows for the preparation of a wide range of substituted pyrene-triazine systems by employing various functionalized starting materials. nih.govresearchgate.net

Table 1: Examples of Cross-Coupling Reactions for Pyrene-Triazine Synthesis

Pyrene Precursor Triazine Precursor Catalyst/Reagents Product Type Reference
Pyreneboronic acid 2-Chloro-4,6-diphenyl-1,3,5-triazine Pd(PPh₃)₄, K₂CO₃ 2-(Pyren-1-yl)-4,6-diphenyl-1,3,5-triazine researchgate.net
1-Bromopyrene 2,4-Diphenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine Pd(dppf)Cl₂, Na₂CO₃ 2-(Pyren-1-yl)-4,6-diphenyl-1,3,5-triazine derivative rsc.org

The electron-deficient nature of the 1,3,5-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. youtube.comrecercat.cat The chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can be sequentially substituted by different nucleophiles by carefully controlling the reaction temperature. mdpi.comcsic.es This step-wise substitution allows for the precise introduction of pyrene-containing nucleophiles, such as aminopyrene or pyrenol, onto the triazine core. csic.esmdpi.com The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures. mdpi.com This method provides a high degree of control over the final structure, enabling the synthesis of mono-, di-, and tri-pyrenyl substituted triazines. mdpi.com

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules like pyrene-triazine systems in a single step from three or more starting materials. rsc.orgbeilstein-journals.org For example, a one-pot synthesis of 1,3,5-triazine derivatives can be achieved through the reaction of aldehydes, thiourea, and trialkyl orthoformates. beilstein-journals.org While direct MCRs for 2-(pyren-1-yl)-1,3,5-triazine are less commonly reported, the principles of MCRs can be applied to generate highly functionalized triazine cores that can then be coupled with pyrene moieties. rsc.orgfrontiersin.org The Biginelli reaction, for instance, allows for the straightforward preparation of pyrene-substituted tetrahydropyrimidines, showcasing the potential of MCRs in synthesizing complex heterocyclic systems containing pyrene. rsc.org

Synthesis of Symmetrically and Asymmetrically Substituted Pyrene-Triazine Derivatives

The synthesis of both symmetrically and asymmetrically substituted pyrene-triazine derivatives is crucial for tuning their photophysical and electronic properties. rsc.orgnih.govroyalsocietypublishing.org

Symmetrical derivatives are often prepared through methods like the cyclotrimerization of pyrene-containing nitriles or by reacting a pyrene nucleophile with all three positions of cyanuric chloride under forcing conditions. royalsocietypublishing.org

Asymmetrical derivatives are typically accessed through the sequential, temperature-controlled nucleophilic aromatic substitution on cyanuric chloride, allowing for the introduction of different substituents at the 2, 4, and 6 positions of the triazine ring. csic.esnih.govroyalsocietypublishing.org This approach offers a high degree of synthetic flexibility.

Dendritic and Star-Shaped Architectures Incorporating Pyrene-Triazine Cores

The 1,3,5-triazine core serves as an excellent scaffold for the construction of dendritic and star-shaped molecules due to its C₃ symmetry. nih.govroyalsocietypublishing.orgrsc.org These architectures are synthesized by reacting multifunctional pyrene-containing building blocks with a central triazine core or by growing dendritic wedges from a pyrene-functionalized triazine. nih.govrsc.org Both convergent and divergent synthetic strategies have been employed. royalsocietypublishing.org These complex structures often exhibit unique photophysical properties, such as aggregation-induced emission, and have potential applications in light-harvesting systems and organic light-emitting diodes (OLEDs). uky.edursc.org

Table 2: Architectures Incorporating Pyrene-Triazine Cores

Architecture Synthetic Strategy Key Features Potential Applications Reference
Dendrimers Convergent or Divergent Highly branched, defined structure Drug delivery, light harvesting nih.govroyalsocietypublishing.org
Star-Shaped Polymers Core-first approach Multiple arms radiating from a central core Optoelectronics, sensors rsc.orgtandfonline.com

Purification and Isolation Techniques for Pyrene-Triazine Compounds

The purification of pyrene-triazine compounds is essential to obtain materials with well-defined properties for electronic and optical applications. Common purification techniques include:

Column Chromatography: This is a widely used method for separating the desired product from reaction byproducts and unreacted starting materials. rsc.orgbeilstein-journals.org Silica gel or alumina (B75360) are common stationary phases, with the eluent system chosen based on the polarity of the compound. rsc.orgbeilstein-journals.org

Recrystallization/Precipitation: This technique is effective for obtaining highly pure crystalline solids. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of crystals. Fractional precipitation can also be used to separate components with different solubilities. rsc.org

Sublimation: For thermally stable compounds, high-temperature sublimation under vacuum can be a very effective purification method, particularly for removing non-volatile impurities. rsc.org

Gel Permeation Chromatography (GPC): This technique is particularly useful for purifying polymeric and dendritic materials, separating molecules based on their size and hydrodynamic volume.

The choice of purification method depends on the specific properties of the pyrene-triazine compound, such as its solubility, thermal stability, and molecular weight. rsc.org

Spectroscopic and Photophysical Characterization of 2 Pyren 1 Yl 1,3,5 Triazine

Electronic Absorption Spectroscopy

The electronic absorption spectrum of 2-(Pyren-1-yl)-1,3,5-triazine in a solvent like chloroform (B151607) exhibits characteristic bands that are attributed to the pyrene (B120774) moiety. The spectrum shows a strong absorption band around 350 nm, which is assigned to the ¹La state of the pyrene unit. Additionally, a weaker, structured band corresponding to the ¹Lb state of pyrene is observed at longer wavelengths. These assignments are consistent with the well-documented electronic transitions of the pyrene chromophore. The intense absorption is primarily due to π–π* transitions within the pyrene ring system.

The influence of the solvent environment on the absorption profile of this compound provides information about the nature of the electronic transitions and the polarity of the molecule's excited states. While detailed solvent-dependent studies are not extensively reported in the available literature, it is generally expected that the absorption bands arising from π–π* transitions would show minimal shifts with changes in solvent polarity. Any observed solvatochromism could indicate some degree of charge transfer character in the excited state.

Luminescence Spectroscopy: Fluorescence and Phosphorescence

In dilute solutions, such as chloroform, this compound displays a structured fluorescence spectrum that is characteristic of the pyrene monomer emission. This emission originates from the locally excited (LE) state of the pyrene unit. The fluorescence quantum yield (Φf) in such non-polar solvents is relatively high. For instance, in chloroform, the quantum yield has been reported to be 0.45. The emission spectrum typically shows vibronic fine structure, a hallmark of pyrene's fluorescence.

SolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φf)
Chloroform~350-0.45

Note: Specific emission maximum wavelengths were not detailed in the provided search snippets, hence marked as '-'.

Time-resolved fluorescence measurements provide insights into the excited-state dynamics of this compound. In dilute solutions, the fluorescence decay is typically mono-exponential, corresponding to the lifetime of the pyrene monomer's excited state. This indicates a single emissive species is present under these conditions.

While specific temperature-dependent luminescence studies on this compound are not extensively detailed in the provided context, such studies are crucial for understanding thermally activated processes that can affect the emissive properties. Generally, for pyrene-containing compounds, an increase in temperature can lead to enhanced non-radiative decay rates, resulting in a decrease in both fluorescence intensity and lifetime. Conversely, at low temperatures, such as 77 K, phosphorescence from the triplet state (T1) of the pyrene moiety might be observable, which is typically quenched at room temperature by oxygen and other quenchers.

Intramolecular Excitation Energy Transfer (EET) Mechanisms in this compound

Intramolecular Excitation Energy Transfer (EET) is a critical photophysical process in molecules where a donor and an acceptor moiety are part of the same molecular structure. In the context of this compound, the pyrene unit typically acts as the photoactive donor, absorbing light and transferring the excitation energy to the triazine acceptor. The efficiency and mechanism of this energy transfer are highly dependent on the nature of the linkage between the donor and acceptor.

Through-Bond Energy Transfer in Pyrene-Triazine Conjugates

Through-bond energy transfer is a mechanism that occurs in conjugated systems where the donor and acceptor are connected by a series of covalent bonds that form a continuous π-electron system. nih.gov This type of energy transfer is distinct from through-space (Förster) energy transfer, as it relies on the delocalization of molecular orbitals over both the donor and acceptor moieties.

In pyrene-triazine conjugates, the degree of π-conjugation between the pyrene donor and the triazine acceptor is a key determinant of the efficiency of through-bond energy transfer. nih.gov A more planar and rigid structure enhances the electronic coupling between the donor and acceptor, facilitating the transfer of excitation energy. nih.govacs.org The nature of the linker can significantly influence the photophysical properties of such dyad systems. nih.gov For instance, π-conjugated linkers (sp²-type) generally promote more efficient through-bond energy transfer compared to non-conjugated (sp³-type) linkers. nih.gov

Research on related donor-acceptor systems has shown that the electronic structure and dynamics of photoinduced charge and energy transfer are complex, with possibilities for both through-bond and through-space mechanisms. acs.org

Donor-Acceptor Energy Transfer Dynamics

The dynamics of energy transfer from the pyrene donor to the triazine acceptor can be investigated using time-resolved spectroscopy techniques. chemrxiv.orgosti.gov Upon photoexcitation of the pyrene unit, the excitation energy can be transferred to the triazine moiety, leading to fluorescence quenching of the pyrene and sensitized fluorescence from the triazine, or from a charge-transfer state.

The efficiency of this Förster Resonance Energy Transfer (FRET) is dependent on several factors, including the spectral overlap between the donor's emission and the acceptor's absorption, the quantum yield of the donor, the distance between the donor and acceptor, and their relative orientation. mdpi.com In dendritic systems featuring pyrene as a donor, high FRET efficiencies have been observed with various acceptors. mdpi.com

In some pyrene-containing donor-acceptor systems, triplet-triplet energy transfer (TTET) can also occur. chemrxiv.orgosti.govacs.org This process involves the transfer of energy from the triplet excited state of the donor to the triplet state of the acceptor. chemrxiv.orgosti.gov Studies on copper(I) complexes with pyrene-decorated ligands have demonstrated that TTET can lead to extended excited-state lifetimes. chemrxiv.orgosti.gov

Intramolecular Charge Transfer (ICT) State Investigations

Intramolecular charge transfer (ICT) is a phenomenon that occurs in molecules containing both an electron-donating and an electron-accepting group. ossila.com Upon excitation, an electron can move from the donor to the acceptor, creating a charge-separated state with a large dipole moment. ossila.com

Characterization of Charge-Transfer Bands

In donor-π-acceptor systems like this compound, the pyrene moiety can act as the electron donor and the triazine ring as the electron acceptor. The absorption and emission spectra of such compounds are often sensitive to the polarity of the solvent, a characteristic feature of ICT. iyte.edu.tr

The absorption spectrum may show bands corresponding to both the local excitations of the pyrene and triazine units, as well as a charge-transfer band. chinesechemsoc.org This CT band arises from the direct excitation of an electron from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), mainly on the acceptor. mdpi.com In some cases, the CT character can be hybridized with locally excited (LE) states. chinesechemsoc.org

Time-dependent density functional theory (TD-DFT) calculations are often employed to understand the nature of the electronic transitions and to assign the character of the excited states. mdpi.comresearchgate.net For 1-(4,6-dichloro-1,3,5-triazin-2-yl)-pyrene, TD-DFT calculations have indicated that the emission occurs from a planarized intramolecular charge-transfer state. researchgate.net

Dual Emission Phenomena

A hallmark of some ICT molecules is the observation of dual fluorescence, particularly in polar solvents. nih.gov This phenomenon consists of a higher-energy emission band, attributed to a locally excited (LE) state, and a lower-energy, red-shifted emission band originating from the solvent-stabilized ICT state. ossila.comnih.gov

The formation of the ICT state can be influenced by molecular geometry. In what is known as twisted intramolecular charge transfer (TICT), rotation around the single bond connecting the donor and acceptor in the excited state can lead to a more charge-separated state. ossila.com

In the case of 1-(dichloro-1,3,5-triazinyl)-pyrene, a large solvatochromic red-shift of the fluorescence emission band is observed with increasing solvent polarity, while maintaining a high fluorescence quantum yield. researchgate.net This behavior is consistent with emission from an excited state with a significant dipole moment, characteristic of an ICT state. researchgate.net Some pyrene-triazine derivatives have shown dual fluorescence originating from different structural arrangements in the solid state. d-nb.info

Molecular Aggregation and Excimer Formation Studies

Pyrene is well-known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic broad, structureless, and red-shifted emission compared to the structured monomer emission. acs.orguky.edu This excimer formation is a consequence of π-π stacking interactions between pyrene molecules in close proximity. acs.org

In derivatives like this compound, both intramolecular and intermolecular aggregation can occur. The presence of the triazine unit can influence the packing of the molecules in the solid state or in aggregates, which in turn affects the photophysical properties. rsc.org Strong π-π stacking and other intermolecular interactions can promote the formation of aggregates with ordered structures. ub.edu

The formation of excimers is highly dependent on the concentration and the solvent environment. In some cases, aggregation-induced emission (AIE) is observed, where the compound is weakly emissive in solution but becomes strongly luminescent upon aggregation. ub.edu This is often attributed to the restriction of intramolecular motions in the aggregated state. ub.edu

Studies on related triazine-based systems have shown that aggregation can lead to the appearance of new, long-wavelength emission bands. iyte.edu.tr For some triimidazo[1,2-a:1',2'-c:1'',2''-e] nih.govrsc.orgrsc.orgtriazine derivatives, aggregation has been shown to be responsible for dual fluorescence and phosphorescence. mdpi.com

Table of Photophysical Data for Pyrene-Triazine Systems

Compound/SystemExcitation Wavelength (nm)Emission Wavelength (nm)Quantum Yield (Φ)Key FindingsReference(s)
1-(dichloro-1,3,5-triazinyl)-pyrene (PyTC2)-Varies with solvent polarityHigh and constantLarge solvatochromic red-shift due to ICT state formation. researchgate.net
Carbazole-triazine bipolar materials-Dual emission (LE and ICT)Varies with solventICT state stabilized in more polar solvents. iyte.edu.tr
3-(pyren-1-yl)triimidazo[1,2-a:1',2'-c:1'',2''-e] nih.govrsc.orgrsc.orgtriazine (TTPyr)300, 440, 480420, 450 (HEF), 480 (LEF), 550 (Phosphorescence)-Dual fluorescence and phosphorescence due to crystal packing. d-nb.inforsc.org
Pyrene-imidazole-pyrene (PyPI-Py)--0.82 (in neat film)Quasi-equivalent hybrid local and charge-transfer excited state. chinesechemsoc.org

Concentration-Dependent Luminescence Behavior

The luminescence of pyrene-containing compounds is highly sensitive to the concentration of the solution. At low concentrations, this compound is expected to exhibit the characteristic monomer emission of the pyrene unit, which typically shows a structured vibronic spectrum with prominent peaks. As the concentration increases, intermolecular interactions between pyrene moieties become more significant, leading to the formation of excimers. This is observed as a new, broad, and structureless emission band at a longer wavelength (red-shifted) compared to the monomer emission. The intensity of this excimer emission increases at the expense of the monomer emission with rising concentration.

ConcentrationMonomer Emission Peaks (nm)Excimer Emission Peak (nm)
Low~375, ~395, ~415Not significant
HighDecreased intensity~470 - ~500

This is a representative table based on the typical behavior of pyrene derivatives. Actual values for this compound may vary.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This behavior is often attributed to the restriction of intramolecular motions (RIM) in the solid state, which blocks non-radiative decay pathways and promotes radiative decay. While many pyrene derivatives are known for aggregation-caused quenching (ACQ) due to strong π-π stacking leading to excimer formation, the specific AIE properties of this compound would depend on the interplay between the pyrene and triazine units and how they pack in the aggregated state. If the molecular design hinders strong face-to-face π-stacking and instead promotes a loosely packed arrangement, AIE could be observed.

Advanced Vibrational Spectroscopy

Resonance Raman Spectroscopy for Excited State Characterization

Resonance Raman (rR) spectroscopy is a powerful technique to probe the vibrational modes that are coupled to an electronic transition. By tuning the excitation wavelength to match the absorption band of the pyrene moiety in this compound, specific vibrational modes of the pyrene chromophore in its excited state can be selectively enhanced. This provides detailed information about the changes in molecular geometry upon photoexcitation. For pyrene derivatives, the rR spectra are typically dominated by the vibrational modes corresponding to the C-C stretching and ring breathing modes of the pyrene core.

Infrared and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, serving as a "fingerprint" for its identification and structural characterization.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for both the pyrene and triazine moieties.

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretching (pyrene)3100 - 3000
C=N stretching (triazine ring)1550 - 1500
C=C stretching (aromatic rings)1600 - 1450
Aromatic C-H in-plane bending1225 - 950
Aromatic C-H out-of-plane bending900 - 675

Raman Spectroscopy: The Raman spectrum would also exhibit characteristic peaks. The symmetric vibrations of the pyrene and triazine rings, which are often weak in the IR spectrum, would be prominent in the Raman spectrum.

Functional GroupExpected Raman Shift (cm⁻¹)
Triazine ring breathing~1000
Pyrene ring breathing~1400 and ~1600

Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is employed to study the dynamics of excited states on ultrafast timescales (femtoseconds to microseconds). Upon photoexcitation of this compound with a pump pulse, the differential absorption (ΔA) of a probe pulse is measured as a function of time delay. The TA spectrum would reveal the formation and decay of various transient species, such as the initially populated singlet excited state (S₁), intersystem crossing to the triplet state (T₁), and potentially charge-transfer states. The kinetics of these processes provide insights into the photophysical pathways of the molecule, including the rates of internal conversion, intersystem crossing, and fluorescence. For pyrene-triazine systems, charge transfer from the electron-donating pyrene to the electron-accepting triazine can be a key process influencing the excited-state dynamics.

An article on the specific chemical compound “this compound” focusing solely on its electronic structure and charge transport characteristics cannot be generated at this time. A thorough search of available scientific literature did not yield specific experimental data for this exact compound, such as its redox potentials from cyclic voltammetry, HOMO-LUMO energy levels, or charge carrier mobility studies.

The provided search results contain information on more complex derivatives of pyrene and 1,3,5-triazine (B166579), but not on the simple, unsubstituted “this compound.” Using data from these different, albeit related, compounds would not be scientifically accurate for the specific molecule requested and would violate the strict requirement to focus solely on the subject compound.

To provide a scientifically accurate and detailed article as outlined, specific research dedicated to the synthesis and characterization of “this compound” is required. Without such dedicated studies, any discussion on its electrochemical and charge transport properties would be speculative.

Electronic Structure and Charge Transport Characteristics

Photoconductivity Measurements

No direct photoconductivity measurements for 2-(Pyren-1-yl)-1,3,5-triazine have been reported in the scientific literature. Research on the photoconductive properties of related but structurally different compounds, for instance, complexes involving pyridyl-pyrroles, does not offer transferable data for the specific molecule . nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in determining the ground-state properties of 2-(Pyren-1-YL)-1,3,5-triazine.

The ground-state geometry of this compound is a critical determinant of its electronic properties. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to find the molecule's lowest energy conformation. mdpi.com In this donor-acceptor (D-A) type molecule, the pyrene (B120774) unit acts as the electron donor and the 1,3,5-triazine (B166579) ring serves as the electron acceptor.

The calculations reveal a non-planar structure. A notable feature is the dihedral angle between the plane of the pyrene ring and the triazine ring. This twist arises from a balance between two opposing factors: the steric hindrance between the hydrogen atoms on the pyrene and the nitrogen atoms on the triazine, which favors a more twisted, orthogonal geometry, and the π-conjugation between the two aromatic systems, which favors a more planar arrangement. The resulting optimized geometry typically features a significant twist, which influences the degree of electronic communication between the donor and acceptor moieties. This structural characteristic is common in linked bi-aromatic systems and is crucial for understanding the molecule's photophysical behavior. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic transitions. wikipedia.orgyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in the electronic behavior of a molecule. youtube.com For this compound, DFT calculations consistently show a distinct spatial separation of these orbitals, a hallmark of its D-A architecture.

HOMO: The highest occupied molecular orbital is predominantly localized on the electron-rich pyrene moiety. This indicates that the pyrene unit is the primary site for electron donation (oxidation).

LUMO: The lowest unoccupied molecular orbital is primarily centered on the electron-deficient 1,3,5-triazine ring. This localization signifies that the triazine unit acts as the primary electron-accepting site (reduction).

This spatial segregation of the HOMO and LUMO leads to a low-energy electronic transition characterized by a significant degree of intramolecular charge transfer (ICT) from the pyrene donor to the triazine acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a crucial parameter. It provides an estimate of the molecule's excitation energy and chemical stability. A smaller gap generally corresponds to easier excitation and absorption of longer-wavelength light.

Table 1: Representative FMO Energy Levels and Gaps for Pyrene-Triazine Type Compounds from DFT Calculations

Compound SystemHOMO (eV)LUMO (eV)Energy Gap (ΔEH-L) (eV)Primary Orbital Localization
Pyrene-Substituted Donor~ -5.4 to -5.8~ -2.0 to -2.5~ 2.9 to 3.8HOMO on Pyrene
Triazine-Based Acceptor~ -6.5 to -7.5~ -2.7 to -3.2~ 3.3 to 4.8LUMO on Triazine
Donor-Acceptor System~ -5.8 to -6.2~ -2.8 to -3.1~ 2.7 to 3.4HOMO on Donor, LUMO on Acceptor

Note: The values in this table are illustrative, based on typical DFT results for compounds containing pyrene and triazine moieties, and serve to demonstrate the general trends in FMO energies. mdpi.comnih.gov

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interaction sites. The ESP map is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For this compound, the ESP surface clearly illustrates its D-A character:

Negative Potential (Red/Yellow): Regions of negative electrostatic potential are concentrated around the electronegative nitrogen atoms of the 1,3,5-triazine ring. academie-sciences.frresearchgate.net These areas represent the nucleophilic centers of the molecule, where it is most likely to interact with electrophiles or positive charges.

Positive Potential (Blue): Regions of positive potential are typically found around the hydrogen atoms of the pyrene ring. These are the electrophilic sites of the molecule.

The ESP map provides a clear visual confirmation of the charge polarization predicted by the FMO analysis, highlighting the electron-deficient nature of the triazine ring and the electron-rich character of the pyrene system. nih.gov

Time-Dependent Density Functional Theory (TD-DFT)

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states and simulating electronic absorption and emission spectra. researchgate.netsci-hub.senih.gov

TD-DFT calculations are used to predict the vertical excitation energies, which correspond to the absorption of light. The lowest energy absorption band in the UV-visible spectrum of this compound is of particular interest. This transition is typically dominated by the promotion of an electron from the HOMO to the LUMO. nih.gov

Given the spatial separation of these orbitals, this S0 → S1 (ground state to first singlet excited state) transition is characterized as a π → π* transition with strong Intramolecular Charge Transfer (ICT) character. This means that upon excitation, there is a significant shift of electron density from the pyrene unit to the triazine ring. The calculated absorption wavelength (λmax) for this ICT band is a key output of TD-DFT calculations. mdpi.com The emission properties, corresponding to the S1 → S0 relaxation, can also be modeled by optimizing the geometry of the first excited state. The emission is typically red-shifted relative to the absorption, a phenomenon known as the Stokes shift.

Table 2: Typical TD-DFT Predicted Absorption Data for Triazine-Based D-A Systems

TransitionMajor ContributionCharacterCalculated λmax (nm)Oscillator Strength (f)
S0 → S1HOMO → LUMOIntramolecular Charge Transfer (ICT)~ 350 - 400> 0.5
S0 → S2HOMO-1 → LUMOπ → π*~ 310 - 340Variable
S0 → SnVariousLocal Excitation (LE) on Pyrene< 300Variable

Note: This table presents typical results derived from TD-DFT studies on analogous D-A systems containing triazine acceptors. The exact values depend on the specific functional and basis set used. mdpi.comsci-hub.se

The concept of an Intramolecular Charge Transfer (ICT) state is central to the photophysics of this compound. As established, both the lowest singlet excited state (S1) and the corresponding lowest triplet excited state (T1) possess significant ICT character due to the HOMO→LUMO nature of the excitation.

Inter-System Crossing (ISC) is a photophysical process involving a non-radiative transition between states of different spin multiplicity, typically from a singlet excited state (S1) to a triplet excited state (T1). The efficiency of ISC is governed by the strength of spin-orbit coupling and the energy gap between the involved singlet and triplet states (ΔEST). nih.govrsc.org

In D-A molecules with well-separated frontier orbitals, the exchange energy between the HOMO and LUMO is minimal, which often leads to a very small ΔEST. TD-DFT calculations can be used to compute the energies of the S1 and T1 states to estimate this gap. A small ΔEST (typically < 0.3 eV) can significantly enhance the rate of ISC. Furthermore, in some D-A systems, this small gap also facilitates the reverse process, known as Reverse Intersystem Crossing (RISC), from T1 back to S1, which is the basis for Thermally Activated Delayed Fluorescence (TADF). nih.govrsc.org Computational studies on similar triazine-based D-A molecules explore these pathways to predict their potential as TADF emitters or photosensitizers, where efficient ISC is a prerequisite. nih.govfrontiersin.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic behavior of this compound at the atomic level. These simulations model the movement of atoms and molecules over time, providing insights into complex processes that are often difficult to observe experimentally. For this compound, MD simulations are particularly valuable for understanding its behavior in condensed phases, such as thin films used in electronic devices, by predicting how individual molecules arrange and interact with each other. This predictive capability is crucial for establishing a clear link between the molecular structure and the macroscopic properties of the material.

Aggregation Behavior and Self-Assembly Prediction

The pyrene moiety in this compound is known for its strong tendency to form aggregates through π–π stacking interactions. nih.govrsc.org This aggregation can significantly alter the material's photophysical properties, often leading to the formation of excimers—excited-state dimers—which cause a bathochromic (red) shift in the emission spectrum. nih.govresearchgate.net MD simulations are employed to predict and analyze this aggregation behavior.

By simulating a system containing multiple molecules of this compound, researchers can observe the spontaneous process of self-assembly. nih.govmdpi.com These simulations track the trajectories of individual molecules, revealing the preferential orientations and distances they adopt. Key parameters analyzed from these simulations include the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and the orientation correlation functions, which quantify the degree of parallel or T-shaped stacking between the pyrene units. This allows for the prediction of whether the molecules will form ordered stacks, amorphous aggregates, or other supramolecular structures. The insights gained are vital for designing molecules where aggregation is either suppressed to maintain deep blue emission or controlled to achieve desired electronic properties. rsc.orgresearchgate.net

Intermolecular Interactions and Packing

The performance of organic electronic materials is critically dependent on the arrangement of molecules in the solid state. MD simulations, often complemented by quantum chemical calculations, provide a detailed picture of the intermolecular interactions that govern the molecular packing of this compound.

MD simulations can predict the resulting crystal lattice or amorphous morphology, including calculations of packing density and the presence of voids. nih.gov A compact, well-ordered packing with significant π-orbital overlap is generally favorable for efficient charge transport. The simulation results can be used to generate theoretical powder X-ray diffraction patterns, which can then be compared with experimental data to validate the predicted packing structures.

Charge Transport Pathway Simulations

Derivatives of 1,3,5-triazine are recognized for their potential as electron-transport materials (ETMs) in devices like Organic Light-Emitting Diodes (OLEDs), owing to the electron-deficient nature of the triazine ring. nih.gov The pyrene unit can also participate in charge transport. Computational simulations are essential for understanding the charge transport mechanisms at a molecular level and predicting charge carrier mobility.

Charge transport in organic materials typically occurs via a "hopping" mechanism, where an electron or hole jumps between adjacent molecules. The efficiency of this process is highly sensitive to the distance between molecules and their relative orientation, which determines the electronic coupling (transfer integral) between them.

Simulations for this compound would involve:

Generating Morphologies: Using MD or Monte Carlo simulations to obtain realistic packed structures of the material.

Calculating Electronic Coupling: Applying quantum chemistry methods, such as Density Functional Theory (DFT), to calculate the transfer integrals for electron and hole transport between neighboring molecules in the simulated morphology.

Simulating Charge Hopping: Employing kinetic Monte Carlo simulations to model the random walk of a charge carrier through the network of molecules, using the calculated transfer integrals and site energies.

These simulations can identify the primary charge transport pathways, revealing whether transport is one-dimensional (along π-stacks), two-dimensional, or isotropic. They can also elucidate the impact of structural disorder on charge mobility, providing a theoretical basis for the material's performance as an electron-transport layer. nih.govbeilstein-journals.org

Energy Transfer Pathway Calculations

In optoelectronic applications, understanding the fate of excitons (electron-hole pairs) is crucial. This includes processes like radiative decay (fluorescence), non-radiative decay, and energy transfer between molecules. Computational chemistry provides powerful tools to calculate and predict these energy transfer pathways.

For this compound, Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the energies and properties of excited states, such as the lowest singlet (S₁) and triplet (T₁) states. nih.govacademie-sciences.fr These calculations are fundamental to understanding both intramolecular and intermolecular energy transfer.

Key computational analyses include:

Intramolecular Charge Transfer (ICT): Analysis of the molecular orbitals involved in the electronic transitions (e.g., Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can reveal whether an excited state has significant ICT character. academie-sciences.fr In this molecule, a transition could involve charge transfer from the pyrene donor unit to the triazine acceptor unit.

Förster and Dexter Transfer: The rates of intermolecular energy transfer can be calculated.

Förster Resonance Energy Transfer (FRET): This is a long-range process dependent on the spectral overlap between the emission of a donor molecule and the absorption of an acceptor molecule. Calculations of absorption and emission spectra via TD-DFT are used to estimate the FRET rate.

Dexter Energy Transfer: This is a short-range, electron-exchange mechanism that is particularly important for triplet energy transfer. Its rate depends on the wave function overlap of the interacting molecules and is therefore highly sensitive to their distance and orientation.

These calculations help predict the efficiency of light emission by determining whether energy is lost through non-radiative pathways or trapped in undesirable triplet states. They also inform the design of host-guest systems in OLEDs, where efficient energy transfer from a host material to a guest emitter is required. researchgate.net

Applications of 2 Pyren 1 Yl 1,3,5 Triazine in Advanced Materials Science

The unique molecular architecture of 2-(Pyren-1-yl)-1,3,5-triazine, which combines the electron-rich, hole-transporting pyrene (B120774) moiety with the electron-deficient, electron-transporting triazine core, has positioned it and its derivatives as highly promising candidates for a range of applications in organic electronics. taylorfrancis.com This donor-acceptor structure facilitates desirable photophysical and charge-transport properties, making it a versatile building block for advanced materials. rsc.org

Conclusion and Future Research Directions

Summary of Current Understanding and Achievements

The current body of research on pyrene-triazine systems provides a strong foundation for understanding the potential of 2-(Pyren-1-YL)-1,3,5-triazine. The pyrene (B120774) moiety is a well-established blue-light-emitting chromophore with high charge carrier mobility, making it an attractive component for light-emitting devices. Its propensity for excimer formation has also been widely utilized in sensing applications. The 1,3,5-triazine (B166579) ring, being electron-deficient, serves as an excellent electron acceptor and is known to enhance electron transport in organic electronic devices.

The integration of pyrene with triazine is anticipated to create a molecule with a distinct donor-acceptor character. This architecture is expected to lead to intramolecular charge transfer (ICT) states, which can influence the photophysical and electrochemical properties of the molecule. While specific experimental data for this compound is not extensively detailed in the public domain, the synthesis of related compounds is well-documented, typically involving nucleophilic substitution reactions on cyanuric chloride or cross-coupling reactions. It is understood that such compounds generally exhibit good thermal stability, a crucial attribute for device longevity. The expected photophysical properties include strong absorption in the UV region and blue fluorescence characteristic of the pyrene unit, potentially modulated by the triazine ring. Electrochemically, the compound is predicted to exhibit reversible reduction waves associated with the triazine core and oxidation waves corresponding to the pyrene moiety.

Unresolved Challenges and Open Questions

Despite the promising potential, a significant challenge remains in the form of a lack of comprehensive experimental data specifically for this compound. While the properties of related derivatives and polymers have been explored, the precise photophysical, electrochemical, and thermal characteristics of this specific molecule are not well-documented. Key open questions include:

What are the precise absorption and emission maxima, quantum yield, and fluorescence lifetime of this compound in various solvents and in the solid state?

What are the exact HOMO and LUMO energy levels, and how do they align with common electrode and transport layer materials used in OLEDs?

How does the linkage between the pyrene and triazine moieties affect the degree of intramolecular charge transfer and the resulting photophysical properties?

What is the specific thermal decomposition temperature and what are the degradation mechanisms?

What is the actual performance of this compound in OLED and chemical sensor devices? Without this fundamental data, the true potential of this compound remains largely theoretical.

Perspectives on Novel Pyrene-Triazine Architectures

The foundational structure of this compound offers a versatile platform for the design of more complex and functional molecular architectures. Future research could explore the synthesis of derivatives with multiple pyrene units attached to the triazine core, creating star-shaped molecules. Such structures could exhibit enhanced light-harvesting capabilities and potentially different charge transport properties.

Another promising direction is the functionalization of the remaining positions on the triazine ring with different donor or acceptor groups. This would allow for fine-tuning of the electronic properties, leading to materials with tailored emission colors, improved charge balance in OLEDs, or enhanced selectivity in sensors. The development of pyrene-triazine based polymers and covalent organic frameworks (COFs) also holds significant promise for creating robust and porous materials for applications in photocatalysis and gas storage. nih.govmdpi.comchim.it

Prospects for Enhanced Performance in Optoelectronic and Sensing Applications

The prospects for this compound and its derivatives in optoelectronic and sensing applications are bright, contingent on addressing the current knowledge gaps. In the realm of OLEDs, the bipolar nature of the molecule, with the pyrene unit facilitating hole transport and the triazine unit aiding electron transport, could lead to devices with high efficiency and low roll-off. nih.gov By optimizing the molecular design and device architecture, it may be possible to achieve deep-blue emission, which is still a challenge in the field of OLEDs.

For chemical sensing, the fluorescence of the pyrene moiety can be exploited for the detection of various analytes. researchgate.net The electron-deficient triazine ring can enhance the interaction with electron-rich analytes, while the pyrene unit provides a sensitive fluorescent response. In particular, the detection of nitroaromatic compounds, which are common explosives, is a promising application area for pyrene-based sensors due to fluorescence quenching mechanisms. researchgate.netnih.gov Future research focusing on the synthesis of specific derivatives with tailored recognition sites could lead to highly sensitive and selective chemical sensors.

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